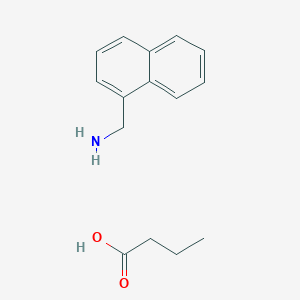
Naphthalen-1-ylmethanamine butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-ylmethanamine butyrate is an organic compound that combines the structural features of naphthalene, methanamine, and butyrate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-ylmethanamine butyrate typically involves the reaction of naphthalen-1-ylmethanamine with butyric acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond between the amine and the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where naphthalen-1-ylmethanamine is reacted with butyric acid in the presence of catalysts to increase the reaction rate and yield. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-1-ylmethanamine butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethanone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Naphthalen-1-ylmethanone derivatives.
Reduction: Naphthalen-1-ylmethanol derivatives.
Substitution: Various substituted naphthalen-1-ylmethanamine derivatives.
Aplicaciones Científicas De Investigación
Naphthalen-1-ylmethanamine butyrate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to produce dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological processes and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Naphthalen-1-ylmethanamine butyrate involves its interaction with specific molecular targets and pathways. For instance, the butyrate moiety is known to inhibit histone deacetylase (HDAC), leading to epigenetic regulation of gene expression . This inhibition can result in various biological effects, including anti-inflammatory and neuroprotective actions .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-1-ylmethanamine hydrochloride: A related compound with similar structural features but different functional groups.
N-Methyl-1-naphthalenemethylamine: Another similar compound used in organic synthesis.
Uniqueness
Naphthalen-1-ylmethanamine butyrate is unique due to its combined structural features of naphthalene, methanamine, and butyrate, which confer distinct chemical and biological properties
Propiedades
Número CAS |
675103-54-5 |
|---|---|
Fórmula molecular |
C15H19NO2 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
butanoic acid;naphthalen-1-ylmethanamine |
InChI |
InChI=1S/C11H11N.C4H8O2/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;1-2-3-4(5)6/h1-7H,8,12H2;2-3H2,1H3,(H,5,6) |
Clave InChI |
TZRHFQWOCHEDGK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)O.C1=CC=C2C(=C1)C=CC=C2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


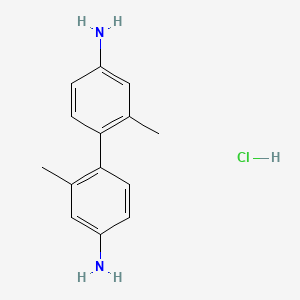
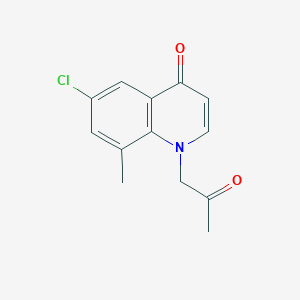
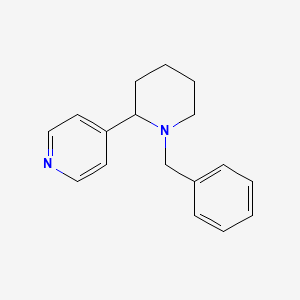
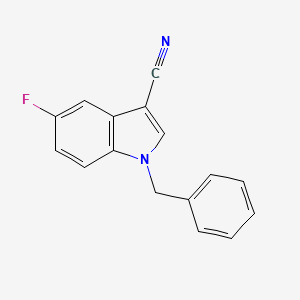
![Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11866102.png)
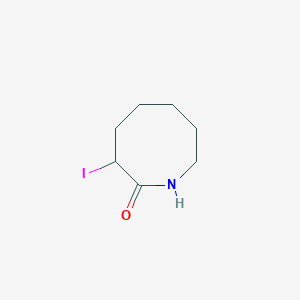

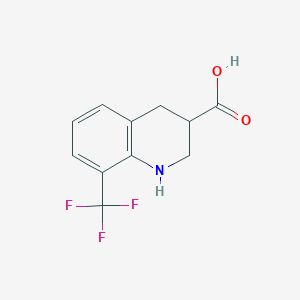

![6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11866143.png)




